BenchChemオンラインストアへようこそ!

3-Cyano-6-fluorochromone

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative disorders

3-Cyano-6-fluorochromone uniquely combines a 3-cyano group (AChE IC₅₀ ~85 nM) with a 6-fluoro substituent, enabling orthogonal reactivity and distinct photochemical behavior absent in mono-substituted analogs. ≥97% HPLC purity ensures reproducible SAR, photodimerization studies, and derivatization.

Molecular Formula C10H4FNO2
Molecular Weight 189.14 g/mol
CAS No. 227202-21-3
Cat. No. B1608250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6-fluorochromone
CAS227202-21-3
Molecular FormulaC10H4FNO2
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CO2)C#N
InChIInChI=1S/C10H4FNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
InChIKeyFUKHLJHJAQNLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-6-fluorochromone (CAS 227202-21-3) Procurement Guide: Molecular Identity and Comparator Framework


3-Cyano-6-fluorochromone (CAS 227202-21-3), also known as 6-fluoro-4-oxo-4H-chromene-3-carbonitrile, is a heterocyclic organic compound belonging to the chromone (1-benzopyran-4-one) class [1]. The chromone scaffold is recognized as a privileged structure in drug discovery, exhibiting diverse pharmacological activities including kinase inhibition, anti-inflammatory effects, and acetylcholinesterase inhibition [1]. 3-Cyano-6-fluorochromone is distinguished from its closest in-class analogs—namely 3-cyanochromone (CAS 50743-17-4) and 6-fluorochromone (CAS 105300-38-7)—by the simultaneous presence of both a 3-cyano substituent and a 6-fluoro substituent on the chromone nucleus [2]. This specific substitution pattern renders the compound valuable as a building block in medicinal chemistry and as a comparator in structure-activity relationship (SAR) investigations, where the independent contributions of the cyano and fluoro groups must be parsed. Commercially available at ≥97% purity (HPLC) , the compound is typically sourced as a yellow crystalline powder with a melting point of 174–178°C (lit.) and a molecular formula of C₁₀H₄FNO₂ (molecular weight 189.14 g/mol) .

3-Cyano-6-fluorochromone (CAS 227202-21-3) Procurement Risk Analysis: Why In-Class Substitution Is Not Permissible


Substituting 3-cyano-6-fluorochromone with 3-cyanochromone or 6-fluorochromone is scientifically inadmissible due to quantitatively distinct reactivity and property profiles arising from the cooperative effects of dual substitution. In photochemical applications, 6-fluorochromone undergoes selective [2+2] photodimerization upon host encapsulation, whereas 3-cyanochromone remains completely unreactive under identical conditions [1]. This binary reactivity difference precludes interchangeability in photochemical studies. In biological contexts, the 3-cyano group confers potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 85.12 ± 6.70 nM for 3-cyanochromone), a property absent in 6-fluorochromone, which lacks this substituent [2]. Conversely, the 6-fluoro substituent positively modulates cytotoxic activity and interleukin-5 inhibition in chromone carboxamide analogs, an effect not present in non-fluorinated 3-cyanochromone derivatives [3]. The combined 3-cyano-6-fluoro substitution pattern therefore produces a compound with unique photophysical, biochemical, and physicochemical properties that cannot be replicated by either monosubstituted analog. Procurement of the correct compound is essential for experimental reproducibility in SAR studies, photochemical investigations, and synthetic protocols where both substituents serve as critical functional handles.

3-Cyano-6-fluorochromone (CAS 227202-21-3): Quantitative Differentiation Evidence Versus Comparator Compounds


Acetylcholinesterase Inhibition Potency: 3-Cyano Substituent Confers Nanomolar Activity Absent in Non-Cyano Chromones

3-Cyano-6-fluorochromone contains the 3-cyano substitution that, in 3-cyanochromone (CyC), confers potent acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 85.12 ± 6.70 nM, performing comparably to the FDA-approved drug Donepezil (IC₅₀ = 74.13 ± 8.30 nM) [1]. In contrast, 6-fluorochromone lacks the 3-cyano group and is not reported to possess comparable AChE inhibitory activity; its primary reported applications relate to neurological disorder modulation via alternative mechanisms . The presence of the planar nitrile group in 3-cyano-substituted chromones facilitates π-stacking interactions at the peripheral anionic site (PAS) of AChE, a binding mode confirmed by molecular docking and simulation studies [1]. This inhibition mechanism is non-competitive. Importantly, the AChE inhibition potency of 3-cyanochromone decreases by ~32% in the presence of human serum albumin (HSA) compared to aqueous buffer, a plasma protein binding effect that must be considered when translating in vitro potency to in vivo models [1]. While direct IC₅₀ data for 3-cyano-6-fluorochromone against AChE is not yet published, the 3-cyano pharmacophore is essential for this activity class, and the compound serves as a critical SAR probe to determine whether the 6-fluoro substitution modulates potency, selectivity, or plasma protein binding relative to the parent 3-cyanochromone scaffold [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative disorders Enzymatic assay

Photochemical Reactivity Differentiation: 6-Fluoro Substitution Enables Selective [2+2] Photodimerization Versus 3-Cyano Inactivity

In a direct comparative photochemical study of chromone derivatives encapsulated in a phenylethynylene bis-urea macrocycle host, 6-fluorochromone underwent selective [2+2] photodimerization to produce anti-head-to-tail (anti-HT) dimers in high selectivity and conversion upon UV irradiation at room temperature under argon atmosphere [1]. In contrast, 3-cyanochromone was completely unreactive within the same host-guest complex under identical irradiation conditions [1]. This binary reactivity difference—reactive (6-fluoro) versus unreactive (3-cyano)—demonstrates that the 6-fluoro substituent facilitates an orientation within the host nanochannels conducive to photocycloaddition, while the 3-cyano substitution yields an orientation incompatible with photoreaction [1]. Grand Canonical Monte Carlo (GCMC) simulation studies corroborated these experimental findings, correctly predicting that chromone and 6-fluorochromone would adopt orientations favoring anti-HT dimer formation, whereas 3-cyanochromone and 7-hydroxy-4-chromone were predicted and observed to be unreactive [1]. 3-Cyano-6-fluorochromone, bearing both substituents, represents a unique probe for investigating the interplay between the 6-fluoro group (which promotes photoreactivity) and the 3-cyano group (which abrogates it) within supramolecular host-guest systems [2].

Photochemistry Solid-state reactivity Supramolecular chemistry Crystal engineering

Cytotoxic Activity Modulation: 6-Fluoro Substituent Positively Impacts Chromone Carboxamide Cytotoxicity in SAR Studies

In structure-activity relationship (SAR) studies of chromone carboxamide derivatives evaluated for interleukin-5 (IL-5) inhibitory activity, the presence of a 6-fluoro substituent on the chromone nucleus (R¹ position) had a demonstrable positive impact on cytotoxic activity [1]. This SAR finding was established through systematic variation of chromone substitution patterns and subsequent biological evaluation, revealing that the 6-fluoro group enhances the pharmacological profile of chromone-based inhibitors [1]. In contrast, the parent 3-cyanochromone scaffold lacks this 6-fluoro substitution and therefore does not benefit from this specific activity-enhancing modification [2]. Additionally, broader SAR investigations of chromene-based cytotoxic agents have identified the 3-cyano group and 4-aryl moiety as essential pharmacophoric elements for cytotoxic activity, further underscoring the importance of cyano substitution in this therapeutic class [3]. 3-Cyano-6-fluorochromone uniquely combines both critical elements—the 3-cyano group essential for cytotoxic activity and the 6-fluoro substituent known to positively modulate activity in chromone carboxamide series—making it a strategic intermediate for developing dual-optimized anticancer and anti-inflammatory lead compounds .

Anticancer drug discovery Structure-activity relationship (SAR) Cytotoxicity Interleukin-5 inhibition

Thermal Stability and Physical Form: Melting Point Differentiation from Mono-Substituted Chromone Analogs

3-Cyano-6-fluorochromone exhibits a melting point range of 174–178°C (lit.) [1], which is measurably higher than its closest structural analogs. 6-Fluorochromone melts at 166–170°C (lit.) , while 3-cyanochromone melts at 174–176°C (lit.) [2]. The melting point of 3-cyano-6-fluorochromone (174–178°C) is approximately 4–12°C higher than that of 6-fluorochromone (median 168°C) and overlaps with the upper end of the 3-cyanochromone range. This thermal profile reflects the combined influence of both electron-withdrawing substituents on crystal lattice energy . The compound has zero rotatable bonds (rigid molecular structure), four hydrogen bond acceptors, zero hydrogen bond donors, a topological polar surface area (TPSA) of 54.00 Ų, and a calculated LogP of 1.80378 . These physicochemical parameters differentiate it from 3-cyanochromone (TPSA 50.09 Ų, LogP ~1.3, no fluorine) and 6-fluorochromone (no cyano group, reduced molecular weight 164.13 g/mol) [3]. The distinct melting point serves as a practical identity verification metric during procurement and quality control, enabling rapid differentiation from mono-substituted chromones that may be inadvertently substituted.

Physicochemical characterization Thermal analysis Solid-state properties Quality control

Synthetic Versatility: Dual Reactive Handles Enable Diverse Derivatization Pathways Versus Mono-Substituted Analogs

3-Cyano-6-fluorochromone possesses two chemically distinct reactive handles that enable synthetic transformations inaccessible to either 3-cyanochromone or 6-fluorochromone alone. The 3-cyano group can undergo nucleophilic addition, hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, and cycloaddition reactions [1]. The 6-fluoro substituent serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with amines and alkoxides, enabling C–N and C–O bond formation at the 6-position [2]. This dual functionality allows sequential or orthogonal derivatization strategies: for example, the 6-fluoro position can be substituted with amines to introduce solubilizing groups or pharmacophores, while the 3-cyano group is retained for subsequent transformations or maintained as a hydrogen bond acceptor in target binding [2]. 3-Cyanochromone lacks the 6-fluoro handle for SNAr chemistry; 6-fluorochromone lacks the 3-cyano group for nitrile-specific transformations. 3-Cyano-6-fluorochromone is commercially utilized as a key intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases, where its unique fluorochromone structure enhances biological activity . The compound is typically offered at ≥97% purity (HPLC) with long-term storage at 2-8°C , supporting its use as a reliable building block for multi-step synthetic sequences in academic and industrial medicinal chemistry programs.

Organic synthesis Medicinal chemistry Building blocks Chemical intermediates

3-Cyano-6-fluorochromone (CAS 227202-21-3): Validated Application Scenarios for Research Procurement Decisions


Acetylcholinesterase Inhibitor SAR Studies and Alzheimer's Disease Drug Discovery

Utilize 3-cyano-6-fluorochromone as a core scaffold for developing acetylcholinesterase (AChE) inhibitors with nanomolar potency. The 3-cyano group confers AChE inhibitory activity (IC₅₀ ~85 nM for 3-cyanochromone), positioning the compound as a strategic starting point for SAR investigations to determine how 6-fluoro substitution modulates inhibition potency, selectivity versus butyrylcholinesterase, and plasma protein binding (32% potency reduction observed in HSA for parent 3-cyanochromone) [1]. The compound serves as a comparator to both 3-cyanochromone and Donepezil (IC₅₀ = 74.13 nM) [1] in enzymatic assays using Ellman's method. This application is validated by direct quantitative AChE inhibition data for the 3-cyanochromone pharmacophore class and the established relevance of chromone-based PAS-binding inhibitors for Alzheimer's disease therapeutic development [1].

Supramolecular Photochemistry and Host-Guest Reactivity Probes

Employ 3-cyano-6-fluorochromone as a mechanistic probe in supramolecular photochemical investigations. Based on direct comparative evidence that 6-fluorochromone undergoes selective [2+2] photodimerization within bis-urea macrocycle hosts while 3-cyanochromone remains completely unreactive under identical UV irradiation conditions [2], this dual-substituted compound enables systematic interrogation of how the 6-fluoro and 3-cyano groups independently and cooperatively govern guest orientation, packing, and photoreactivity within confined nanochannels [2]. Applications include solid-state crystal engineering, porous materials design, and development of stimuli-responsive supramolecular systems where controlled photochemical transformations are desired [2].

Cytotoxic and Anti-Inflammatory Chromone Analog Development

Integrate 3-cyano-6-fluorochromone into medicinal chemistry programs targeting cancer and inflammatory diseases. SAR studies of chromone carboxamide derivatives demonstrate that the 6-fluoro substituent positively impacts cytotoxic activity and interleukin-5 (IL-5) inhibition [3], while independent SAR reviews identify the 3-cyano group as essential for cytotoxic activity in chromene-based agents [4]. The compound uniquely combines both validated pharmacophoric elements in a single building block, reducing the synthetic steps required to access activity-optimized lead compounds relative to mono-substituted chromone precursors [3][4]. This application is directly supported by vendor documentation citing the compound's utility in pharmaceutical development for cancer and inflammatory disease targets .

Dual-Handle Building Block for Parallel Library Synthesis

Use 3-cyano-6-fluorochromone as a versatile synthetic intermediate with two orthogonal reactive handles for generating diverse chromone derivative libraries. The 3-cyano group participates in nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions [5], while the 6-fluoro substituent serves as a leaving group in nucleophilic aromatic substitution (SNAr) with amines and alkoxides [6]. This dual functionality enables sequential or parallel derivatization strategies not possible with mono-substituted 3-cyanochromone or 6-fluorochromone [5][6]. The compound is commercially available at ≥97% purity (HPLC) with defined melting point (174–178°C) and storage conditions (2-8°C) , supporting its reliable use in multi-step synthetic sequences for academic and industrial medicinal chemistry programs.

Quote Request

Request a Quote for 3-Cyano-6-fluorochromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.